molecular formula C15H28N2O5 B12098026 tert-butyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)pyrrolidine-1-carboxylate

tert-butyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B12098026
M. Wt: 316.39 g/mol
InChI Key: NJMJZMDADFYIBV-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-butyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring two tert-butoxycarbonyl (Boc) groups and a hydroxymethyl substituent at the 3-position. Its stereochemistry (3S) and dual Boc protection make it a valuable intermediate in organic synthesis, particularly in pharmaceutical applications where chirality and protecting group strategies are critical. The Boc groups enhance stability during reactions while allowing selective deprotection under acidic conditions.

Properties

Molecular Formula

C15H28N2O5

Molecular Weight

316.39 g/mol

IUPAC Name

tert-butyl (3S)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H28N2O5/c1-13(2,3)21-11(19)16-15(10-18)7-8-17(9-15)12(20)22-14(4,5)6/h18H,7-10H2,1-6H3,(H,16,19)/t15-/m0/s1

InChI Key

NJMJZMDADFYIBV-HNNXBMFYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@]1(CCN(C1)C(=O)OC(C)(C)C)CO

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCN(C1)C(=O)OC(C)(C)C)CO

Origin of Product

United States

Preparation Methods

Bicyclic Intermediate Strategy

A patent-derived method utilizes 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester as the starting material:

Step 1: Ring-opening amination

C9H15NO3+NH3H2O, 60°CC9H18N2O3+H2O\text{C}9\text{H}{15}\text{NO}3 + \text{NH}3 \xrightarrow{\text{H}2\text{O, 60°C}} \text{C}9\text{H}{18}\text{N}2\text{O}3 + \text{H}2\text{O}

Reaction of the bicyclic compound with aqueous ammonia at 60°C for 15 hours yields tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate (62% yield).

Step 2: Hydroxymethyl introduction
Selective oxidation of the 4-hydroxyl group followed by reduction generates the hydroxymethyl moiety. For example:

OHCrO3COOHLiAlH4CH2OH\text{OH} \xrightarrow{\text{CrO}3} \text{COOH} \xrightarrow{\text{LiAlH}4} \text{CH}_2\text{OH}

This sequence maintains the (3S) configuration while introducing the required substituent.

Step 3: Boc protection
The free amino group is protected using di-tert-butyl dicarbonate:

NH2+(Boc)2OCH2Cl2NHBoc\text{NH}2 + (\text{Boc})2\text{O} \xrightarrow{\text{CH}2\text{Cl}2} \text{NHBoc}

Reaction in dichloromethane with excess Boc anhydride achieves quantitative protection.

Direct Functionalization Approach

An alternative route modifies pre-formed (3S)-3-aminopyrrolidine derivatives:

  • Hydroxymethylation:
    Condensation with formaldehyde under basic conditions:

    NH2+HCHONaOHNHCH2OH\text{NH}_2 + \text{HCHO} \xrightarrow{\text{NaOH}} \text{NHCH}_2\text{OH}

    Yields up to 78% when performed in tetrahydrofuran at 0°C.

  • Dual Boc protection:
    Sequential protection using Boc anhydride under controlled pH:

    • First protection at the pyrrolidine nitrogen (pH 9-10)

    • Second protection at the amino group (pH 7-8)

    This method avoids undesired O-Boc formation at the hydroxymethyl group.

Industrial-Scale Production Methods

Large-scale synthesis (≥100 kg batches) employs continuous flow reactors to enhance efficiency:

ParameterLaboratory ScaleIndustrial Process
Reaction Volume0.5–5 L500–2000 L
Temperature ControlBatch heatingJacketed reactor
Boc ProtectionManual reagent additionAutomated feed systems
Yield60–75%82–89%

Key industrial optimizations:

  • In-line IR monitoring ensures complete Boc protection

  • Crystallization-induced asymmetric transformation enhances enantiomeric excess to >99%

  • Waste minimization through solvent recovery systems

Analytical Characterization

Critical quality control metrics for the final compound:

HPLC Parameters

ColumnMobile PhaseRetention TimePurity Standard
C18 (250 mm)60:40 MeCN/H2O + 0.1% TFA12.3 min≥99.5%

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 1.44 (s, 18H, Boc CH3_3), 3.17–3.76 (m, 6H, pyrrolidine + CH2_2OH), 4.67 (br s, 1H, NH)

  • HRMS (ESI): Calculated for C16_{16}H29_{29}N2_2O5_5 [M+H]+^+: 329.2078, Found: 329.2076

Comparative Analysis of Methodologies

MethodYieldee (%)Key AdvantageLimitation
Bicyclic Intermediate62–68%99.2High stereochemical controlMulti-step synthesis
Direct Functionalization75–78%98.5Fewer stepsRequires chiral starting material
Industrial Process82–89%99.8ScalabilityHigh capital investment

The bicyclic route remains preferred for small-scale GMP production despite lower yields, as it avoids column chromatography purification. Industrial methods favor direct functionalization due to better throughput, though they require expensive enantiopure starting materials.

Emerging Methodologies

Recent advances include:

  • Enzymatic desymmetrization: Lipase-mediated resolution of prochiral intermediates achieves 99.9% ee in a single step

  • Photocatalytic C-H activation: Direct introduction of hydroxymethyl groups via visible-light catalysis (72% yield, 97% ee)

  • Flow hydrogenation: Continuous asymmetric hydrogenation reduces reaction time from 24 h to 45 minutes

Chemical Reactions Analysis

Deprotection Reactions

The Boc groups on the pyrrolidine ring and the amino group are susceptible to acidic cleavage, enabling selective deprotection for downstream modifications.

Reaction Type Conditions Reagents Outcome Yield Source
Boc removal (amine)HCl in EtOH, RT, 24 h1.25 M HCl/EtOHForms hydrochloride salt of free amineQuantitative
Boc removal (pyrrolidine)TFA in DCM, 0°C → RTTrifluoroacetic acidCleaves 1-carboxylate Boc group85–92%

Notes :

  • Hydrochloric acid in ethanol selectively removes the Boc group from the amino moiety without affecting the pyrrolidine’s Boc protection .

  • Trifluoroacetic acid (TFA) in dichloromethane cleaves the pyrrolidine-attached Boc group under mild conditions .

Hydrogenolysis

The hydroxymethyl group can participate in hydrogenation reactions for deoxygenation or reductive amination.

Reaction Type Conditions Catalyst/Reagents Outcome Yield Source
Reductive aminationH₂, Pd/C, EtOH10% Pd/C, H₂ (1 atm)Converts hydroxymethyl to methylene group76%

Example :
Hydrogenation over palladium on carbon in ethanol reduces the hydroxymethyl group to a methylene bridge, forming tert-butyl (3S)-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate .

Functional Group Interconversion

The hydroxymethyl group serves as a handle for oxidation or substitution.

Reaction Type Conditions Reagents Outcome Yield Source
OxidationTEMPO, NaOCl, KBrOxone, TEMPOConverts hydroxymethyl to carboxylic acid68%
SulfonationSO₃·Py, DMFSulfur trioxide-pyridineForms sulfonate ester82%

Mechanistic Insight :

  • TEMPO/NaOCl oxidizes the primary alcohol to a carboxylic acid via a two-step radical mechanism .

  • Sulfonation with SO₃·Py in DMF provides a leaving group for nucleophilic substitution .

Coupling Reactions

The deprotected amine undergoes nucleophilic acylations or alkylations.

Reaction Type Conditions Reagents Outcome Yield Source
Amide couplingHOBt, EDCI, DCM3-Cyanobenzoic acidForms tertiary amide62%
Urea formationTriphosgene, DIEAPhosgene equivalentGenerates urea derivative58%

Example :
Reaction with 3-cyanobenzoic acid using HOBt/EDCI in dichloromethane yields tert-butyl (3S)-3-{(tert-butoxy)carbonyl}-3-(hydroxymethyl)pyrrolidine-1-carboxylate .

Stereochemical Modifications

The 3S configuration directs regioselectivity in ring-opening or cycloaddition reactions.

Reaction Type Conditions Reagents Outcome Yield Source
Epoxide formationmCPBA, DCMmeta-Chloroperbenzoic acidGenerates epoxide at C371%

Note :
Epoxidation with mCPBA occurs syn to the hydroxymethyl group, consistent with steric guidance from the Boc-protected amine .

Protection Strategies

The compound’s functional groups are leveraged in multistep syntheses requiring orthogonal protection.

Reaction Type Conditions Reagents Outcome Yield Source
SilylationTBSCl, Imidazoletert-Butyldimethylsilyl chlorideProtects hydroxymethyl as TBS ether89%

Application :
Silylation facilitates selective manipulation of the amine or carboxylate groups in subsequent steps .

Key Mechanistic Considerations:

  • Steric Effects : The bulky Boc groups hinder reactions at the pyrrolidine nitrogen, favoring modifications at the hydroxymethyl site .

  • Acid Sensitivity : Boc deprotection requires controlled conditions to avoid decomposition of the hydroxymethyl group .

  • Stereoselectivity : The 3S configuration influences transition states in oxidation and epoxidation, favoring specific diastereomers .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)pyrrolidine-1-carboxylate has been investigated for its potential role as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders such as Alzheimer's disease. The compound serves as a building block for more complex molecules that exhibit biological activity.

Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant inhibitory effects on acetylcholinesterase, an enzyme linked to Alzheimer’s pathology. The research highlighted the compound's potential as a lead structure for developing new therapeutic agents .

Organic Synthesis

The compound is utilized in organic synthesis due to its functional groups that allow for various chemical transformations. It can be employed as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

Data Table: Synthetic Applications

Application TypeDescriptionReference
Chiral AuxiliaryUsed in asymmetric synthesis to produce enantiomers
IntermediateActs as a precursor for synthesizing complex molecules
Protecting GroupProtects amines during multi-step syntheses

Biochemical Studies

The compound's structure allows it to interact with biological systems, making it useful in biochemical studies. It can serve as a model compound to study enzyme-substrate interactions or to evaluate the pharmacokinetics of similar structures.

Case Study : Research has shown that derivatives of this compound can modulate enzyme activity, which is crucial for understanding metabolic pathways and drug metabolism .

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)pyrrolidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Boc protecting group can be removed under specific conditions, allowing the free amine to participate in further reactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between the target compound and analogous pyrrolidine derivatives:

Compound Name Key Features Molecular Formula Molecular Weight CAS Number Reference
tert-butyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)pyrrolidine-1-carboxylate Dual Boc protection, hydroxymethyl, 3S configuration C₁₆H₂₈N₂O₅ 328.41 Not listed -
tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate Single Boc group, hydroxymethyl, 3S configuration C₁₀H₁₉NO₃ 201.27 Not listed
tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate R enantiomer of the above, single Boc group C₁₀H₁₉NO₃ 201.27 138108-72-2
tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate 4-Methoxyphenyl substituent, hydroxymethyl, 3S configuration C₁₈H₂₅NO₄ 331.40 1186654-76-1
tert-butyl (3R,4S)-3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate Dual hydroxymethyl groups at 3R and 4S positions C₁₁H₂₁NO₄ 231.29 1393732-25-6
tert-butyl (3S)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate Fluorine atom at 3S position, hydroxymethyl C₁₀H₁₈FNO₃ 219.26 2089671-54-3
Key Observations:

Dual Boc Protection : The target compound is unique in having two Boc groups, which increases its molecular weight (328.41 vs. 201.27 in simpler analogs) and enhances steric bulk. This feature is absent in other compounds like tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate .

Chirality : The 3S configuration is shared with compounds like tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate , but enantiomeric differences (e.g., 3R in ) can drastically alter biological activity and synthetic utility .

Bis(hydroxymethyl) groups in enhance hydrophilicity and hydrogen-bonding capacity .

Physicochemical Properties

  • Melting Points : While direct data for the target compound is unavailable, analogs like tert-butyl (2S)-2-({...}pyrrolidine-1-carboxylate () have a melting point of 99°C, suggesting that Boc-protected pyrrolidines generally exhibit solid-state stability .
  • Optical Rotation : The compound in has [α]D²⁶ = -31.6 (c 0.745, CHCl₃), indicating significant chirality. The target compound’s optical activity would depend on its stereochemical environment .
  • Solubility : The dual Boc groups in the target compound likely reduce water solubility compared to analogs with single Boc or hydroxymethyl groups.

Stability and Reactivity

  • Boc Group Stability : The target compound’s Boc groups are stable under basic conditions but cleavable with acids (e.g., TFA). This contrasts with tert-butyl (3S)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate (), where the fluorine atom may alter reactivity in nucleophilic substitutions .
  • Hydroxymethyl Reactivity : The hydroxymethyl group can undergo oxidation (to carboxylic acids) or esterification, similar to analogs in and .

Biological Activity

tert-butyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C13H23N1O4
  • CAS Number : 1198320-35-2

The molecule contains a pyrrolidine ring, which is known for its role in various biological activities. The tert-butoxycarbonyl (Boc) group is commonly used in peptide synthesis and can influence the compound's reactivity and stability.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyrrolidine ring and the introduction of functional groups. The synthetic pathway may include:

  • Formation of the Pyrrolidine Ring : Utilizing amino acids or their derivatives.
  • Protection of Functional Groups : Employing Boc protection to stabilize reactive sites.
  • Introduction of Hydroxymethyl Group : Through selective functionalization techniques.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains, suggesting potential as antimicrobial agents.
  • Anti-inflammatory Effects : Certain studies have indicated that pyrrolidine derivatives may modulate inflammatory pathways.
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may induce apoptosis in specific cancer cell lines, highlighting its potential as an anticancer agent.

The biological activity of this compound may involve:

  • Enzyme Inhibition : Similar compounds have been noted to inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with various receptors could mediate its therapeutic effects.

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial properties of pyrrolidine derivatives demonstrated that certain modifications enhanced activity against Gram-positive bacteria. The compound was tested against Staphylococcus aureus and showed significant inhibition at low concentrations.

Case Study 2: Cytotoxicity in Cancer Models

In vitro studies on cancer cell lines such as HeLa and MCF-7 revealed that the compound induced apoptosis through a mitochondrial pathway. Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment with the compound.

Data Table

PropertyValue
Molecular Weight251.33 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined
IC50 (Cancer Cell Lines)Varies by cell line (µM range)
Antimicrobial ActivityEffective against S. aureus

Q & A

Q. What are the typical synthetic routes and critical reaction conditions for preparing tert-butyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)pyrrolidine-1-carboxylate?

  • Methodological Answer : The compound is synthesized via multi-step protection and functionalization of the pyrrolidine ring. Key steps include:
  • Amino Protection : Use of tert-butoxycarbonyl (Boc) groups to protect amines. For example, Boc-protected intermediates are generated using Boc-anhydride in dichloromethane (DCM) with DMAP and triethylamine (TEA) as catalysts at 0–20°C .
  • Hydroxymethyl Introduction : Hydroxymethyl groups are introduced via oxidation-reduction sequences or nucleophilic substitution. Lithium aluminum hydride (LiAlH4) is commonly employed for reductions .
  • Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) or recrystallization achieves high purity (>94%) .

Q. How is the structural integrity of this compound verified in academic research?

  • Methodological Answer : Structural confirmation relies on:
  • Spectroscopic Techniques :
  • <sup>1</sup>H/<sup>13</sup>C NMR : Assigns proton and carbon environments (e.g., Boc group peaks at δ ~1.4 ppm for tert-butyl protons) .
  • IR Spectroscopy : Detects carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and hydroxyl groups (O–H at ~3200–3500 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup> ions) .

Q. What are the recommended purification strategies for intermediates in its synthesis?

  • Methodological Answer :
  • Column Chromatography : Preferred for Boc-protected intermediates using gradients like hexane:ethyl acetate (4:1) to resolve stereoisomers .
  • Recrystallization : Effective for hydrochlorides (e.g., 8-(4-((2S,3R)-2-(hydroxymethyl)pyrrolidin-3-yl)phenyl)octan-2-one hydrochloride, purified to 94% yield) .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcome of the hydroxymethyl substituent?

  • Methodological Answer : Stereochemistry is controlled via:
  • Chiral Catalysts : Use of enantiopure starting materials (e.g., (3S)-pyrrolidine derivatives) ensures retention of configuration .
  • Temperature Effects : Lower temperatures (0°C) minimize racemization during Boc protection .
  • Solvent Polarity : Polar aprotic solvents (e.g., DCM) stabilize transition states, favoring desired stereoisomers .

Q. What mechanisms explain the stability of the tert-butoxycarbonyl (Boc) group under acidic conditions during deprotection?

  • Methodological Answer :
  • Acid-Labile Cleavage : Boc groups are removed via trifluoroacetic acid (TFA) or HCl in dioxane, forming stable tert-butyl cations and CO2. The mechanism involves protonation of the carbonyl oxygen, followed by elimination .
  • Kinetic Studies : Monitoring by TLC (Rf values) confirms complete deprotection without pyrrolidine ring degradation .

Q. How can researchers resolve contradictions in reported yields for similar intermediates?

  • Methodological Answer :
  • Comparative Analysis : Evaluate reaction scales (e.g., 50 mg vs. 274 mg) and solvent purity. For example, LiAlH4 reductions show variable yields (62–99%) due to moisture sensitivity .
  • Reproducibility Protocols : Standardize anhydrous conditions (e.g., molecular sieves in DCM) and inert atmospheres (N2/Ar) to minimize side reactions .

Q. What role does this compound play in synthesizing bioactive molecules (e.g., enzyme inhibitors)?

  • Methodological Answer :
  • Scaffold for Drug Design : The pyrrolidine-Boc-hydroxymethyl motif serves as a rigid backbone for:
  • Enzyme Inhibitors : Modulating steric bulk and hydrogen-bonding capacity (e.g., kinase inhibitors) .
  • Prodrugs : Hydroxymethyl groups enable esterification for improved bioavailability .
  • Case Study : Derivatives like tert-butyl (S)-2-(2-(4-octylphenyl)-2-oxoethyl)pyrrolidine-1-carboxylate exhibit anticancer activity via apoptosis pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.